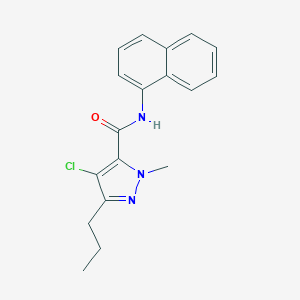
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Finally, there is also interest in investigating the potential use of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide as a therapeutic agent for other diseases such as diabetes and inflammatory bowel disease.
Méthodes De Synthèse
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with propyl bromide to obtain N-propyl-1-naphthylamine. This intermediate is then reacted with chloroacetyl chloride to obtain 4-chloro-N-propyl-1-naphthylamine-3-acetamide. Finally, this compound is reacted with methyl hydrazinecarboxylate to obtain 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C18H18ClN3O |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
4-chloro-2-methyl-N-naphthalen-1-yl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-3-7-15-16(19)17(22(2)21-15)18(23)20-14-11-6-9-12-8-4-5-10-13(12)14/h4-6,8-11H,3,7H2,1-2H3,(H,20,23) |
Clé InChI |
MGWYMWNIFOQFNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
SMILES canonique |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
![6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)









